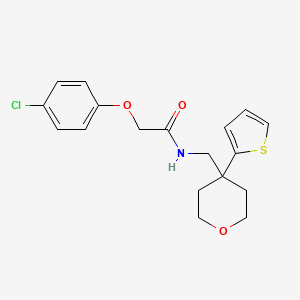
1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is a synthetic organic compound that features a complex molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone typically involves multi-step organic reactions. The process may include:
Formation of the piperidine ring: Starting with a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of the fluoropyrimidine moiety: This step involves the nucleophilic substitution reaction where the fluoropyrimidine group is attached to the piperidine ring.
Attachment of the ethanone group: The ethanone group is introduced through acylation reactions, often using reagents like acyl chlorides or anhydrides.
Thioether formation: The isopropylthio group is incorporated via a substitution reaction, typically using thiols and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Batch or continuous flow reactors: To control reaction conditions precisely.
Catalysts and solvents: Selection of suitable catalysts and solvents to enhance reaction rates and selectivity.
Purification techniques: Use of chromatography, crystallization, or distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoropyrimidine and isopropylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, thiols, and appropriate bases or acids.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Alcohols.
Substitution products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting specific biological pathways.
Biology: Studying its effects on cellular processes and potential as a biochemical tool.
Industry: Use in the synthesis of advanced materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it may involve:
Binding to receptors or enzymes: Modulating their activity.
Interfering with cellular pathways: Affecting signal transduction or metabolic processes.
Molecular targets: Specific proteins, nucleic acids, or other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- **1-(3-(Pyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-(methylthio)phenyl)ethanone
- **1-(3-(Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-(ethylthio)phenyl)ethanone
Uniqueness
1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is unique due to the presence of the fluoropyrimidine moiety, which can enhance its biological activity and stability. The isopropylthio group may also impart specific chemical properties that differentiate it from similar compounds.
Propiedades
IUPAC Name |
1-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2S/c1-14(2)27-18-7-5-15(6-8-18)10-19(25)24-9-3-4-17(13-24)26-20-22-11-16(21)12-23-20/h5-8,11-12,14,17H,3-4,9-10,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIMEEIGFDVRQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCCC(C2)OC3=NC=C(C=N3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2391303.png)
![N-(4-chlorobenzyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2391304.png)


![2-{4-[(Diethylamino)sulfonyl]phenyl}-5-pyrrolidinyl-1,3-oxazole-4-carbonitrile](/img/structure/B2391308.png)
![4-chloro-N'-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]benzohydrazide](/img/structure/B2391312.png)

![(E)-4-(Dimethylamino)-N-[(3-methyl-4-phenylphenyl)methyl]but-2-enamide](/img/structure/B2391316.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2391317.png)
![Methyl 4-((3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)carbamoyl)benzoate](/img/structure/B2391318.png)

![1-[8-(4-methylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide](/img/structure/B2391323.png)


